molecular formula C8H17NO B1315295 1-Isopropylpiperidin-3-OL CAS No. 3554-62-9

1-Isopropylpiperidin-3-OL

Cat. No.: B1315295
CAS No.: 3554-62-9
M. Wt: 143.23 g/mol
InChI Key: QVUNMWQRCFABKL-UHFFFAOYSA-N
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Description

1-Isopropylpiperidin-3-OL is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C8H17NO and a molecular weight of 143.23 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidin-3-OL can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with isopropyl bromide under basic conditions to form 1-isopropylpiperidine. This intermediate is then subjected to oxidation using an appropriate oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpiperidin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isopropylpiperidin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropylpiperidin-3-OL involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methylpiperidin-3-OL
  • 1-Ethylpiperidin-3-OL
  • 1-Propylpiperidin-3-OL

Comparison: 1-Isopropylpiperidin-3-OL is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

1-Isopropylpiperidin-3-OL is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of piperidine, featuring a hydroxyl group at the 3-position of the piperidine ring. Its molecular formula is C8H15NOC_8H_{15}NO, which contributes to its solubility and reactivity in biological systems. The presence of the hydroxyl group alters its reactivity compared to related compounds, such as 1-Isopropylpiperidin-3-one, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors:

  • Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the oxidation of this compound, increasing its hydrophilicity and facilitating excretion from the body.
  • Receptor Modulation : It can modulate the activity of G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that affect cellular metabolism and gene expression. Such modulation may have implications for cognitive function and anxiety reduction in animal models.

Cellular Effects

This compound has demonstrated various effects on cellular processes:

  • Cognitive Enhancement : At low doses, this compound may enhance cognitive functions and reduce anxiety levels in animal studies, indicating potential therapeutic applications in neuropsychiatric disorders.
  • Metabolic Pathways : It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites that may exhibit distinct biological activities.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-Isopropylpiperidin-4-onePiperidine ring with isopropyl at position 1 and ketone at position 4Different reactivity due to ketone position
3-Isopropylpiperidin-4-onePiperidine ring with isopropyl at position 3 and ketone at position 4Potentially different biological activities
This compound Similar structure but contains a hydroxyl group instead of a ketoneAltered reactivity and potential for different applications

The table illustrates how the substitution pattern affects the reactivity and potential biological effects of these compounds. The hydroxyl group in this compound enhances its solubility and interaction with biological targets compared to its ketone-containing counterparts.

Properties

IUPAC Name

1-propan-2-ylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(10)6-9/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUNMWQRCFABKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506996
Record name 1-(Propan-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3554-62-9
Record name 1-(Propan-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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